molecular formula CH2O2.H3N<br>CH5NO2 B103936 Ammonium formate CAS No. 540-69-2

Ammonium formate

Cat. No.: B103936
CAS No.: 540-69-2
M. Wt: 63.056 g/mol
InChI Key: VZTDIZULWFCMLS-UHFFFAOYSA-N
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Description

Ammonium formate is a chemical compound with the formula NH₄HCO₂. It is the ammonium salt of formic acid and appears as a colorless, hygroscopic, crystalline solid. This compound is known for its versatility in various chemical reactions and applications, making it a valuable reagent in both laboratory and industrial settings .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

In industrial settings, this compound is often produced by the direct synthesis method due to its simplicity and cost-effectiveness. The reaction is conducted in large reactors where formic acid and ammonia gas are continuously fed, and the product is crystallized out from the reaction mixture .

Chemical Reactions Analysis

Thermal Decomposition

When heated, ammonium formate undergoes several decomposition pathways :

  • Formation of Formamide: At moderate temperatures, this compound eliminates water to form formamide (HCONH₂) :

    NH4HCOOΔHCONH2+H2ONH_4HCOO\xrightarrow{\Delta}HCONH_2+H_2O
  • Formation of Hydrogen Cyanide: Upon further heating, formamide decomposes into hydrogen cyanide (HCN) and water :

    HCONH2ΔHCN+H2OHCONH_2\xrightarrow{\Delta}HCN+H_2O
  • Decomposition to Carbon Monoxide and Ammonia: A side reaction involves the decomposition of formamide into carbon monoxide (CO) and ammonia (NH₃) :

    HCONH2ΔCO+NH3HCONH_2\xrightarrow{\Delta}CO+NH_3

Reductive Alkylation of Amines

This compound can be employed in the reductive alkylation of amines .

N-Formylation Agent

This compound serves as a cost-effective N-formylating agent for secondary amines and anilines .

Use as a Catalyst

The anhydrous form of this compound can act as a catalyst in synthesizing various amino derivatives from aliphatic and aromatic compounds .

Electrochemical Decomposition

This compound can be electrochemically decomposed to produce water, carbon dioxide, and nitrogen in the presence of oxygen within a fuel cell :

  • Anode Reaction: Formate is oxidized to carbon dioxide, with additional formate ions potentially acting as proton acceptors :

    HCOOCO2+H++2eHCOO^-\rightarrow CO_2+H^++2e^-
  • Cathode Reaction: Ammonium is reduced at the cathode to hydrogen gas and ammonia :

    NH4++e12H2+NH3NH_4^++e^-\rightarrow \frac{1}{2}H_2+NH_3

As a Source of Ammonia

This compound can be used as a source to produce ammonia .

Scientific Research Applications

Analytical Chemistry

1.1 High-Performance Liquid Chromatography (HPLC)

Ammonium formate is widely used as a buffer in HPLC due to its ability to maintain stable pH levels and enhance the separation of analytes. It is particularly effective in conjunction with mass spectrometry (MS). The pKa values of formic acid and the ammonium ion are 3.8 and 9.2, respectively, making it suitable for various applications in acidic conditions .

Table 1: Buffer Properties of this compound

PropertyValue
pKa (Formic Acid)3.8
pKa (Ammonium Ion)9.2
SolubilityWater-soluble

1.2 Mobile Phase Modifier

In liquid chromatography-mass spectrometry (LC-MS), this compound serves as a mobile phase modifier that enhances ionization efficiency, particularly for polar compounds. It improves the resolution and peak shapes during analysis . However, it may introduce some ambiguities in the identification of certain compounds, such as ceramides, when operating in negative ion mode .

Organic Synthesis

2.1 Reductive Amination

This compound is utilized in reductive amination reactions, such as the Leuckart reaction, where it acts as a hydrogen donor. This process allows for the conversion of aldehydes and ketones into amines efficiently . The reaction can be summarized as follows:

RCHO+NH3+NH4HCO2RCH2NH2+HCOOH\text{RCHO}+\text{NH}_3+\text{NH}_4\text{HCO}_2\rightarrow \text{RCH}_2\text{NH}_2+\text{HCOOH}

Case Study: Synthesis of Methylthis compound

Research has demonstrated the successful synthesis of methylthis compound from formic acid and ammonia, yielding a product characterized by spectroscopic techniques such as IR and NMR . The yield was reported at 21%, showcasing its effectiveness in organic synthesis.

Material Science

3.1 Catalytic Applications

This compound has been explored as a precursor for producing hydrogen gas in catalytic reactions. In the presence of palladium on carbon (Pd/C), it decomposes to generate hydrogen, which can then participate in hydrogenation reactions . This application is significant for developing sustainable energy solutions.

Table 2: Decomposition Products of this compound

Reaction ConditionsProducts Generated
HeatingFormamide + Water
Pd/C CatalysisH₂ + CO₂ + NH₃

Emerging Applications

4.1 Ionic Liquids

Recent studies have investigated the formation of organic this compound salts that exhibit ionic liquid properties at room temperature. These salts have potential applications in green chemistry due to their low volatility and high thermal stability .

4.2 Metabolomics

In metabolomics studies, this compound is employed to improve the separation and detection of metabolites using LC-MS techniques. Its role as a mobile-phase modifier enhances the sensitivity and specificity of analyses across various biological samples .

Mechanism of Action

Ammonium formate exerts its effects primarily through its ability to release formic acid and ammonia. In reduction reactions, it generates hydrogen gas in the presence of a palladium catalyst, which then reduces various functional groups. The molecular targets and pathways involved depend on the specific reaction and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its volatility, making it particularly useful in analytical techniques like HPLC and MS. Its ability to decompose into formamide and water also provides a convenient route for formamide production .

Biological Activity

Ammonium formate (NH4HCOO) is a versatile compound with significant biological activity, particularly in the fields of microbiology and pharmacology. This article explores its biological properties, focusing on its biodegradation potential, antifungal effects, and applications in mass spectrometry.

1. Biodegradation Potential

Recent studies have highlighted the role of this compound as a carbon and nitrogen source for various microorganisms. Research conducted by Dutta et al. (2018) demonstrated that this compound could be effectively biodegraded by yeast strains such as Yarrowia lipolytica and Pichia guilliermondii. The study evaluated the degradation kinetics at different concentrations of this compound, revealing critical insights into its metabolic pathways.

Key Findings:

  • Concentration Impact: At concentrations between 1.59 mM and 7.94 mM, ammonium ions were utilized as substrates without significant inhibition at lower levels. However, higher concentrations led to metabolic inhibition in yeasts.
  • Energy Source: Formate served as a primary energy source, with nearly 98% degradation observed at optimal concentrations (1.95 mM to 6.35 mM) across different yeast strains.
  • Modeling Inhibition: The study employed nonlinear regression to fit various models of substrate inhibition, identifying the Luong and Webb models as most appropriate for predicting microbial responses to this compound concentrations .

Table 1: Kinetics of Ammonium Biodegradation by Yeast Strains

Concentration (mM)% Ammonium Degradation% Formate DegradationYeast Strain
1.59HighHighYarrowia lipolytica
3.17ModerateHighPichia guilliermondii
4.76LowModerateBoth strains
7.94InhibitedLowBoth strains

2. Antifungal Properties

This compound has also been investigated for its antifungal properties, particularly against pathogens such as Aspergillus niger. A study focused on the synthesis of organic this compound salts revealed that these compounds exhibited notable antifungal activity.

Research Insights:

  • Synthesis of Salts: Five organic this compound salts were synthesized from various amines and characterized using spectroscopic techniques.
  • Antifungal Efficacy: The antifungal tests indicated that these salts could inhibit the growth of A. niger, suggesting potential applications in agricultural and clinical settings .

3. Applications in Mass Spectrometry

This compound is widely used in mass spectrometry (MS) due to its ability to enhance ionization efficiency and improve analytical performance in liquid chromatography-mass spectrometry (LC-MS) applications.

Practical Implications:

  • Buffering Agent: As a volatile buffer, this compound helps reduce ion suppression effects during MS analysis, facilitating the detection of low-abundance compounds.
  • Ionization Enhancement: Its presence can enhance the ionization of biomolecules, making it particularly useful for analyzing proteins, nucleic acids, and other biomolecules .

Q & A

Basic Research Questions

Q. How is ammonium formate utilized in sample preparation for lipidomic and metabolomic studies?

this compound is commonly added to mobile phases in liquid chromatography-mass spectrometry (LC-MS) to enhance ionization efficiency and reduce sodium/potassium adduct formation. For lipidomics, a typical protocol involves using mobile phases with 10 mM this compound and 0.1% formic acid in acetonitrile/water (60:40, v/v) for positive ionization mode, while substituting formic acid with acetic acid in negative mode. This methodological consistency ensures reproducibility in lipid identification . In metabolomics, 5 mM this compound in water:MeOH (95:5, v/v) is used to stabilize polar metabolites during separation .

Q. What are the critical considerations for preparing this compound buffers in LC-MS workflows?

  • Purity : Use HPLC-grade this compound to avoid contaminants that interfere with ionization.
  • pH adjustment : Formic acid (0.1%) is added to maintain a pH ~3.0–3.5, optimizing protonation in ESI+ mode.
  • Concentration : Excess this compound (>20 mM) can suppress ionization; 5–10 mM is ideal for most applications .
  • Storage : Prepare fresh solutions to prevent microbial growth or decomposition.

Q. How should researchers address discrepancies in this compound’s stability under varying experimental conditions?

Stability studies should include:

  • Temperature : Test degradation rates at 4°C, 25°C, and −80°C over 72 hours.
  • pH : Compare ionization efficiency at pH 2.5, 3.0, and 3.5 using formic/acetic acid modifiers.
  • Documentation : Report batch-specific variations (e.g., supplier, lot number) to enable cross-study comparisons .

Advanced Research Questions

Q. How can this compound gradients be optimized for resolving structurally similar lipids in complex matrices?

Advanced gradient optimization involves:

  • Phase composition : Start with 10% B (isopropanol/acetonitrile with this compound) to retain polar lipids, then ramp to 90% B for eluting triglycerides.
  • Ion mobility integration : Pair UPLC with ion mobility-MS to separate isomers (e.g., phosphatidylcholines) that co-elute chromatographically.
  • Additive compatibility : Avoid combining this compound with phosphate buffers, which precipitate in acetonitrile .

Q. What experimental strategies mitigate this compound-induced signal suppression in high-salt biological samples?

  • Online dilution : Reduce salt concentration via a post-column infusion of 50% methanol with 0.1% formic acid.
  • Solid-phase extraction (SPE) : Use C18 cartridges to desalt plasma/serum samples before LC-MS analysis.
  • Alternative additives : Compare ammonium acetate (less suppression in ESI−) or ammonium bicarbonate (neutral pH compatibility) .

Q. How do conflicting reports on this compound’s role in protein precipitation affect experimental design?

Contradictory findings often arise from:

  • Sample type : Plasma proteins may co-precipitate with this compound in MeOH/ACN ratios <2:1.
  • Validation : Include a negative control (formate-free) to assess precipitation efficiency via SDS-PAGE or BCA assays.
  • Standardization : Adopt protocols from validated metabolomic workflows, such as protein removal using 3:1 ACN:plasma with 5 mM this compound .

Q. Methodological Guidelines

Q. How should researchers present this compound-related data in publications?

  • Tables : Summarize mobile phase compositions, including exact concentrations of this compound and acid modifiers (e.g., Table 1).
  • Appendices : Provide raw data (e.g., chromatograms, m/z lists) in supplementary materials, adhering to journal-specific formatting .
  • Reproducibility : Specify equipment models (e.g., Agilent 6560 Ion Mobility Q-TOF) and software (e.g., LipidMatch, MZmine 2) .

Table 1 : Example Mobile Phase Compositions for Lipidomics

ComponentESI+ ModeESI− Mode
Mobile Phase A10 mM NH4HCOO, 0.1% HCOOH in ACN:H2O (60:40)10 mM NH4CH3COO, 0.1% CH3COOH in ACN:H2O (60:40)
Mobile Phase B10 mM NH4HCOO, 0.1% HCOOH in IPA:ACN (90:10)10 mM NH4CH3COO, 0.1% CH3COOH in IPA:ACN (90:10)

Q. What steps ensure ethical and accurate citation of this compound applications in prior studies?

  • Literature review : Use databases like PubMed and Web of Science with keywords: "this compound" AND ("LC-MS" OR "metabolomics").
  • Critical evaluation : Cross-reference methodologies from high-impact journals (e.g., Analytical Chemistry) to identify consensus protocols .
  • Attribution : Cite primary sources for buffer recipes, not vendor catalogs or non-peer-reviewed websites .

Q. Conflict Resolution and Best Practices

Q. How should researchers address contradictions in this compound’s compatibility with specific column chemistries?

  • Column testing : Compare retention times and peak shapes for a standard mix (e.g., amino acids, lipids) across C18, HILIC, and T3 columns.
  • Manufacturer guidelines : Consult Waters or Agilent technical notes for pH and solvent compatibility thresholds .
  • Peer consultation : Share unresolved issues via preprint platforms (e.g., bioRxiv) to crowdsource solutions .

Q. What quality control metrics are essential when using this compound in multi-institutional studies?

  • Inter-laboratory calibration : Distribute a reference sample (e.g., NIST SRM 1950 plasma) to harmonize LC-MS parameters.
  • Data normalization : Use internal standards (e.g., deuterated lipids) to correct for batch-to-batch variability in formate concentration .
  • Metadata reporting : Follow MIAPE or MSI guidelines for documenting sample preparation and instrument settings .

Properties

IUPAC Name

azanium;formate
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InChI

InChI=1S/CH2O2.H3N/c2-1-3;/h1H,(H,2,3);1H3
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InChI Key

VZTDIZULWFCMLS-UHFFFAOYSA-N
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Canonical SMILES

C(=O)[O-].[NH4+]
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Molecular Formula

CH5NO2, HCOONH4
Record name AMMONIUM FORMATE
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Record name ammonium formate
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Related CAS

64-18-6 (Parent)
Record name Ammonium formate
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DSSTOX Substance ID

DTXSID6029624
Record name Formic acid, ammonium salt
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Molecular Weight

63.056 g/mol
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Physical Description

Ammonium formate is a white solid with a weak odor of ammonia. Sinks and mixes slowly with water. (USCG, 1999), Liquid, Deliquescent solid; [Hawley] White in color, weak odor of ammonia; [CAMEO] Soluble in water; [MSDSonline]
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Boiling Point

180 °C DECOMP
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Solubility

IN WATER: 102 G/100 CC @ 0 °C, 531 G/100 CC @ 80 °C; SOL IN ETHER, AMMONIA
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Density

1.28 at 77 °F (USCG, 1999) - Denser than water; will sink, 1.280
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Color/Form

WHITE MONOCLINIC CRYSTALS

CAS No.

540-69-2, 70179-79-2
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Melting Point

241 °F (USCG, 1999), 116 °C
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Synthesis routes and methods I

Procedure details

The same operation as in Example (90d) was performed using ethyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-5-methylbenzoate obtained in Example (259f) (126 mg, 0.24 mmol), a 10% palladium-carbon catalyst (63 mg), ammonium formate (155 mg, 2.4 mmol) and ethanol (5 mL), to obtain the title compound. The resulting compound was used for the next reaction without purification.
Name
ethyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-5-methylbenzoate
Quantity
126 mg
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
63 mg
Type
catalyst
Reaction Step Two
Quantity
5 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

The same operation as in Example (90d) was performed using methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate obtained in Example (263a) (31 mg, 0.06 mmol), a 10% palladium-carbon catalyst (20 mg), ammonium formate (39 mg, 0.61 mmol) and methanol (4 mL), to obtain the title compound. The resulting compound was used for the next reaction without purification.
Name
methyl cis(±)-3-(4-{benzyl[(benzyloxy)carbonyl]amino}-3-methoxypiperidin-1-yl)-2-fluorobenzoate
Quantity
31 mg
Type
reactant
Reaction Step One
Name
palladium-carbon
Quantity
20 mg
Type
catalyst
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

The compound (74 mg, 0.106 mmol) obtained in Example 1j was dissolved in methylene chloride (1.5 mL), triethylamine (17 μL., 0.121 mmol) and pivaloyl chloride (13 μL, 0.105 mmol) were added under ice cooling, and the mixture was stirred at room temperature for 25 minutes. A solution of the compound (66 mg, 0.101 mmol) obtained in Example 92b in methylene chloride (1.5 mL) was added dropwise to the reaction mixture under ice cooling, and the mixture was stirred at room temperature for 2.5 days. The solvent was evaporated under reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=100:0→40:1, v/v) and further by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile:0.1% aqueous ammonium formate solution=60:40, v/v) to give the title compound (89 mg; yield, 66%) as a white solid.
Name
compound
Quantity
74 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One
Quantity
17 μL
Type
reactant
Reaction Step Two
Quantity
13 μL
Type
reactant
Reaction Step Two
Name
compound
Quantity
66 mg
Type
reactant
Reaction Step Three
Quantity
1.5 mL
Type
solvent
Reaction Step Three
Yield
0.1%
Yield
66%

Synthesis routes and methods IV

Procedure details

The compound (67 mg, 0.097 mmol) obtained in Example 1j was dissolved in methylene chloride (2 mL), triethylamine (18 μL, 0.13 mmol) and pivaloyl chloride (12 μL, 0.097 mmol) were added under ice cooling, and the mixture was stirred at room temperature for 15 minutes. A solution of the compound (59 mg, 0.088 mmol) obtained in Example 11d in methylene chloride (2 mL) was added dropwise under ice cooling, and the mixture was stirred at room temperature for 2 hours. The solvent was evaporated under reduced pressure, and the resulting residue was purified by NH silica gel column chromatography (ethyl acetate:methanol=40:1→20:1, v/v) and further purified by reverse phase preparative column chromatography (Waters; XTerra Prep MS C18 OBD, 5 μm, 30×100 mm) (acetonitrile:0.1% aqueous ammonium formate solution=50:50→60:40, v/v) to give the title compound (53 mg; yield, 41%) as a light yellow solid.
Name
compound
Quantity
67 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
18 μL
Type
reactant
Reaction Step Two
Quantity
12 μL
Type
reactant
Reaction Step Two
Name
compound
Quantity
59 mg
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
0.1%
Yield
41%

Retrosynthesis Analysis

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Feasible Synthetic Routes

Ammonium formate
Ammonium formate
Ammonium formate
Ammonium formate

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